[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methanamine group attached to the 6th position of the pyridine ring The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water
Mechanism of Action
The synthesis of these compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One of the efficient methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction.
Mechanochemical Method: Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods: Industrial production of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology:
Biological Activity Studies: Investigated for its potential as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1.
Medicine:
Drug Development: Explored for its potential in developing drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[3,4-a]pyridine: Another isomer with the triazole ring fused at different positions on the pyridine ring.
Uniqueness:
Structural Differences: The unique positioning of the methanamine group at the 6th position of the pyridine ring in [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride differentiates it from other triazolopyridine compounds.
Biological Activity: Its specific inhibitory activity against JAK1, JAK2, and PHD-1 enzymes highlights its potential therapeutic applications.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-9-5-10-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYDOHXDDJADPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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